6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Synthesis of the piperidine derivative: This step might involve the reaction of piperidine with an appropriate acylating agent to introduce the 4-methylquinoline-6-carbonyl group.
Formation of the pyran ring: The final step could involve the cyclization of the intermediate compound to form the pyran ring, possibly through an intramolecular etherification reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Implementation of advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation reactions, especially at the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the quinoline moiety.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Alteration of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which have similar quinoline structures.
Pyran Derivatives: Compounds like coumarin, which feature a pyran ring.
Piperidine Derivatives: Compounds such as piperine, which contain a piperidine ring.
Uniqueness
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its combination of a quinoline moiety, a piperidine ring, and a pyran ring. This structural complexity might confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-4-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-5-8-23-20-4-3-16(12-19(14)20)22(26)24-9-6-17(7-10-24)28-18-11-15(2)27-21(25)13-18/h3-5,8,11-13,17H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNLDPYLQGVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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